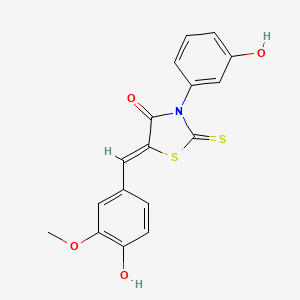
(Z)-5-(4-hydroxy-3-methoxybenzylidene)-3-(3-hydroxyphenyl)-2-thioxothiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-5-(4-hydroxy-3-methoxybenzylidene)-3-(3-hydroxyphenyl)-2-thioxothiazolidin-4-one is a useful research compound. Its molecular formula is C17H13NO4S2 and its molecular weight is 359.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(Z)-5-(4-hydroxy-3-methoxybenzylidene)-3-(3-hydroxyphenyl)-2-thioxothiazolidin-4-one is a thiazolidinone derivative noted for its potential biological activities. This compound's structure, featuring multiple hydroxyl and methoxy groups, suggests a variety of interactions with biological systems, particularly in enzymatic inhibition and potential therapeutic applications.
- Molecular Formula : C17H13NO4S2
- Molecular Weight : 359.41 g/mol
The compound is synthesized through reactions involving thiazolidinone derivatives and aromatic aldehydes, indicating its synthetic versatility and potential for modification to enhance biological activity .
1. Enzyme Inhibition
One of the primary areas of research surrounding this compound is its inhibitory effects on various enzymes, particularly tyrosinase. Tyrosinase is crucial for melanin production and is a target for skin-lightening agents.
- Tyrosinase Inhibition : Studies have shown that this compound exhibits significant inhibitory activity against mushroom tyrosinase. The IC50 values indicate the concentration required to inhibit 50% of enzyme activity, which is critical for assessing the effectiveness of potential skin-lightening agents. Comparative studies have reported IC50 values ranging from 0.08 μM to 1.10 μM for various phenolic compounds, positioning this thiazolidinone as a competitive inhibitor .
2. Antioxidant Activity
The presence of hydroxyl groups in the structure enhances the compound's ability to scavenge free radicals, contributing to its antioxidant properties. Antioxidants play a vital role in protecting cells from oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders.
3. Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of this compound on different cancer cell lines. The results demonstrated that it could induce apoptosis in specific cancer cells, suggesting potential as an anticancer agent. The mechanism of action appears to involve the disruption of mitochondrial function and induction of cell cycle arrest .
Case Studies
Several studies have focused on the biological activity of thiazolidinone derivatives similar to this compound:
- Study 1 : A study evaluating the effects of thiazolidinones on human melanoma cells found that compounds with similar structures could reduce cell viability significantly, with observed IC50 values in the low micromolar range.
- Study 2 : Another investigation into antioxidant properties highlighted that these compounds could effectively reduce oxidative stress markers in cellular models, further supporting their therapeutic potential.
Data Table
Propiedades
IUPAC Name |
(5Z)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-3-(3-hydroxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO4S2/c1-22-14-7-10(5-6-13(14)20)8-15-16(21)18(17(23)24-15)11-3-2-4-12(19)9-11/h2-9,19-20H,1H3/b15-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYQCUPGFOTWQRS-NVNXTCNLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)C3=CC(=CC=C3)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC(=CC=C3)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














